molecular formula C12H20N2O2 B13494452 Tert-butyl ((1-(cyanomethyl)cyclobutyl)methyl)carbamate

Tert-butyl ((1-(cyanomethyl)cyclobutyl)methyl)carbamate

Cat. No.: B13494452
M. Wt: 224.30 g/mol
InChI Key: AKILOZSDQPABCZ-UHFFFAOYSA-N
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Description

tert-Butyl N-{[1-(cyanomethyl)cyclobutyl]methyl}carbamate is a chemical compound with the molecular formula C12H20N2O2 It is a derivative of carbamic acid and contains a tert-butyl group, a cyanomethyl group, and a cyclobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{[1-(cyanomethyl)cyclobutyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyanomethyl cyclobutyl derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of tert-butyl N-{[1-(cyanomethyl)cyclobutyl]methyl}carbamate may involve a continuous flow process to enhance the efficiency and yield of the reaction. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{[1-(cyanomethyl)cyclobutyl]methyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the cyanomethyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted carbamates.

Scientific Research Applications

tert-Butyl N-{[1-(cyanomethyl)cyclobutyl]methyl}carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of tert-butyl N-{[1-(cyanomethyl)cyclobutyl]methyl}carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites of enzymes, modulating their activity. The cyanomethyl and cyclobutyl groups may play a role in enhancing the binding affinity and specificity of the compound for its targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler derivative of carbamic acid with a tert-butyl group.

    N-(tert-Butoxycarbonyl)-2-aminoacetonitrile: Contains a tert-butyl group and a cyanomethyl group but lacks the cyclobutyl moiety.

    tert-Butyl (cyanomethyl)carbamate: Similar structure but without the cyclobutyl group.

Uniqueness

tert-Butyl N-{[1-(cyanomethyl)cyclobutyl]methyl}carbamate is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C12H20N2O2

Molecular Weight

224.30 g/mol

IUPAC Name

tert-butyl N-[[1-(cyanomethyl)cyclobutyl]methyl]carbamate

InChI

InChI=1S/C12H20N2O2/c1-11(2,3)16-10(15)14-9-12(7-8-13)5-4-6-12/h4-7,9H2,1-3H3,(H,14,15)

InChI Key

AKILOZSDQPABCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCC1)CC#N

Origin of Product

United States

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